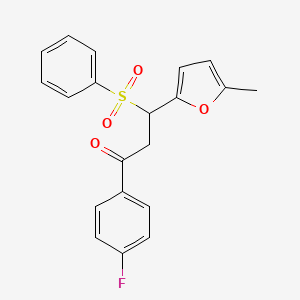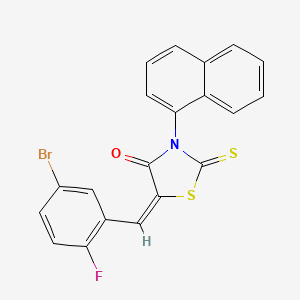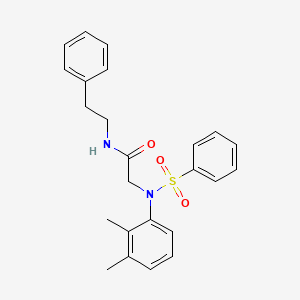
1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone, also known as FMP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone has been studied for its potential applications in various areas of scientific research. One of the primary applications of 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes involved in the progression of various diseases. Specifically, 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune system function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone for lab experiments is its high potency and selectivity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in various biological processes. However, 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone also has limitations, including its relatively high cost and the potential for off-target effects.
Orientations Futures
There are several future directions for research on 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone, including the development of more potent and selective HDAC inhibitors based on the 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone scaffold, the investigation of 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone as a potential therapeutic agent for various diseases, and the exploration of the role of HDACs in various biological processes. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone.
Méthodes De Synthèse
1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone can be synthesized using a variety of methods, including the reaction of 4-fluorobenzaldehyde with 5-methyl-2-furfuryl ketone in the presence of a base and a sulfonyl chloride. The resulting compound can then be purified using column chromatography to obtain 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone in high yield and purity.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO4S/c1-14-7-12-19(25-14)20(26(23,24)17-5-3-2-4-6-17)13-18(22)15-8-10-16(21)11-9-15/h2-12,20H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEUOCRBBPARBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-dimethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4957102.png)
![1-(2-methylphenyl)-4-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]piperazine](/img/structure/B4957108.png)
![5-(1-azocanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4957110.png)
![methyl 2-{[N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B4957112.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4957119.png)
![N-{1-[1-(cyclohexylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4957121.png)
![5-(3-cyclohexylpropanoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4957125.png)
![N'-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B4957133.png)

![N-(2-methyl-2-propen-1-yl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4957140.png)

![N-[(2-chlorophenyl)(phenyl)methyl]urea](/img/structure/B4957164.png)
![1-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4957177.png)
![3-chloro-N-[(dimethylamino)carbonothioyl]benzamide](/img/structure/B4957184.png)